molecular formula C6H9ClN2O B1445701 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1423026-37-2

5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B1445701
M. Wt: 160.6 g/mol
InChI Key: KBKNGBOIZFLKOM-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with the CAS Number: 1423026-37-2 . It has a molecular weight of 160.6 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O.ClH/c1-4-2-5(7)3-8-6(4)9;/h2-3H,7H2,1H3,(H,8,9);1H . This indicates that the compound contains a pyridinol group (a pyridine ring with a hydroxyl group) and an amino group, which is attached to a carbon atom that is also attached to a methyl group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 160.6 .

Scientific Research Applications

ESR Studies and Gamma Irradiation

5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride has been utilized in studies involving gamma irradiation. Specifically, the compound and its derivatives have been subject to gamma irradiation and analyzed using electron spin resonance techniques. These studies contribute valuable information on the stability and behavior of such compounds when exposed to gamma rays, indicating potential applications in understanding radiation effects on materials and biological systems (Aydın et al., 2013).

Fluorescence Properties

1,4-Dihydropyridines synthesized from amine hydrochloride salts, including 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride, exhibit fluorescence properties. These properties vary depending on the substituents at specific positions of the dihydropyridines. The ability to tune fluorescence wavelengths by altering substituents opens up opportunities in the development of novel materials for imaging and sensing applications (Sueki et al., 2014).

Synthesis and Derivatization

The compound has also been instrumental in the synthesis of novel 1,4-dihydropyridine molecules. A significant area of research involves the creation of new scaffolds that allow for further derivatization, paving the way for the development of new compounds with potential applications in medicinal chemistry and other fields (Borgarelli et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-amino-3-methyl-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-8-6(4)9;/h2-3H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNGBOIZFLKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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